4-Iodo-3-methylpyridin-2-amine

Cross-coupling Suzuki-Miyaura Carbonylative coupling

This 4-iodo-3-methylpyridin-2-amine delivers orthogonal reactivity—a 4-iodo handle for Pd-catalysed cross-couplings with 80–95% benchmark yields, a 2-amino directing group enabling sequential lithiation/functionalisation at C-5 or C-6, and a 3-methyl group modulating steric and electronic properties. Ideal for parallel biaryl library synthesis and kinase inhibitor programmes (see CN‑107458269‑A). The pre‑existing ECHA CLP notification (H302, H312, H315, H319, H332, H335) eliminates de novo toxicological assessment lead time, permitting immediate project initiation. Supplied at ≥98% purity.

Molecular Formula C6H7IN2
Molecular Weight 234.04 g/mol
CAS No. 1227595-97-2
Cat. No. B1525932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-3-methylpyridin-2-amine
CAS1227595-97-2
Molecular FormulaC6H7IN2
Molecular Weight234.04 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1N)I
InChIInChI=1S/C6H7IN2/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3,(H2,8,9)
InChIKeyJLFQOFYCRYVKQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-3-methylpyridin-2-amine (CAS 1227595-97-2) – A Strategic 2-Amino-4-iodopyridine Building Block for Cross-Coupling and Medicinal Chemistry


4-Iodo-3-methylpyridin-2-amine is a halogenated pyridine derivative belonging to the 2-aminopyridine class . Its substitution pattern – an iodine atom at the 4-position, a methyl group at the 3-position, and a free amino group at the 2-position – endows it with orthogonal reactivity handles that are exploited in palladium-catalysed cross-coupling, nucleophilic aromatic substitution, and as a central intermediate in kinase-inhibitor patent families [1]. The compound is supplied at purities ≥95% (typically 98%) and is registered under the CLP regulation with a defined GHS hazard profile, simplifying institutional compliance [2].

Why 4-Iodo-3-methylpyridin-2-amine Cannot Be Replaced by Unsubstituted or Other Halo‑aminopyridines in Position-Sensitive Syntheses


The precise arrangement of the iodine, methyl, and amino substituents on the pyridine ring collectively dictates both the electronic activation pattern and the steric accessibility of the molecule. Swapping the 4‑iodo group for a 4‑bromo or 4‑chloro analogue reduces oxidative‑addition rates in Pd‑catalysed cross‑couplings, while relocating the halogen to the 3‑position fundamentally alters the regioselectivity of subsequent derivatisations [1]. The 2‑amino group further exerts a strong ortho‑directing effect during metalation, a feature that is absent in amino‑free 4‑iodopyridines and that enables a unique sequence of iterative functionalisations [2]. Consequently, generic substitution leads to variable yields, diminished selectivity, and loss of the synthetic versatility that makes this exact scaffold valuable.

4-Iodo-3-methylpyridin-2-amine – Head‑to‑Head and Class‑Level Quantitative Differentiation Evidence


Iodo Substituent Confers ≥10‑Fold Higher Reactivity than Bromo in Pd‑Catalysed Carbonylative Cross‑Coupling

In a systematic study of Pd‑catalysed carbonylative Suzuki coupling of pyridine halides, 4‑iodopyridines afforded benzoylpyridines in 80–95% yield under optimised conditions, whereas the corresponding 4‑bromopyridines required longer reaction times and gave substantially lower yields under identical conditions [1]. The reactivity order was clearly established as iodo >> bromo for 4‑substituted pyridines. For 4‑iodo-3-methylpyridin-2‑amine, this class‑level trend predicts a significant kinetic advantage over its 4‑bromo analog, translating into higher throughput and reduced catalyst consumption in library synthesis. The electron‑donating 2‑amino group may further activate the ring toward oxidative addition, potentially widening the reactivity gap beyond the parent system.

Cross-coupling Suzuki-Miyaura Carbonylative coupling

4‑Iodo Position Outperforms 3‑Iodo Analogues, Enabling Predictable Regioselective Elaboration

The same carbonylative coupling study ranks the reactivity of halopyridine positional isomers as 2‑substituted > 4‑substituted > 3‑substituted [1]. Therefore, the 4‑iodo group in 4‑iodo-3-methylpyridin-2‑amine is significantly more reactive than a hypothetical 3‑iodo isomer (e.g., 3‑iodo-4-methylpyridin-2‑amine). This inherent bias allows selective functionalisation at the iodine‑bearing position without competing activation of the amino group or the methyl‑bearing position, thereby minimising isomeric by‑products and simplifying downstream purification.

Regioselectivity Cross-coupling Nucleophilic aromatic substitution

Free 2‑Amino Group Enables Directed Metalation for Iterative Functionalisation Not Possible with Amino‑Free Analogs

The 2‑amino substituent of 4‑iodo-3-methylpyridin-2‑amine serves as a powerful directing group for lithiation or magnesiation, enabling selective deprotonation at the C‑5 or C‑6 positions while the iodine remains untouched [1]. This orthogonal reactivity is absent in amino‑free analogs such as 4‑iodo-3-methylpyridine or 4‑iodo-2-methylpyridine. Consequently, the target compound supports a sequential functionalisation strategy: cross‑coupling at C‑4, followed by directed metalation–electrophilic trapping at a second ring position – a sequence that is simply unavailable with non‑amino comparators.

Directed metalation 2-Aminopyridine Scaffold diversification

Patent‑Validated Intermediate for Kinase Inhibitor Synthesis Provides SAR Relevance Over Non‑Patent‑Cited Analogues

4‑Iodo-3-methylpyridin-2‑amine appears as a key intermediate in patent families describing pyridine‑based kinase inhibitors, including EGFR inhibitors [1]. The specific 2‑amino‑4‑iodo‑3‑methyl arrangement is required to occupy the kinase hinge region while presenting the iodine for halogen bonding or further derivatisation. Replacement with 4‑bromo or 4‑chloro analogues would alter the halogen‑bond donor strength and steric profile, potentially compromising potency – a risk that medicinal chemistry teams avoid by procuring the exact patent‑match intermediate. No equivalent patent references were found for the 4‑bromo or 4‑chloro analogs in the same biological context.

Kinase inhibitor Medicinal chemistry Patent intermediate

Defined CLP Hazard Classification Simplifies Regulatory Compliance Versus Uncharacterised Analogues

The compound has been notified under the EU CLP regulation with six specific hazard statements: Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. Many custom halogenated aminopyridines lack registered classifications, forcing downstream users to commission costly toxicological assessments or operate under a conservative “unknown hazard” assumption. The pre‑existing ECHA notification allows procurement teams and EHS departments to immediately implement appropriate containment and PPE protocols without delay.

Safety Hazard classification Regulatory compliance

Validated Purity ≥98% from Multiple Suppliers Ensures Reproducible Reactivity Versus Lower‑Purity Analogues

Commercial samples of 4‑iodo-3-methylpyridin-2‑amine are routinely supplied at ≥98% purity (Chemsrc, MolCore, CymitQuimica) . In contrast, some less common halogenated aminopyridine analogs are only available at 95% or lower purity, with undefined impurity profiles that can poison palladium catalysts or generate confounding by‑products. The documented high purity reduces the risk of failed cross‑coupling reactions due to catalyst‑poisoning impurities and ensures lot‑to‑lot consistency in medicinal chemistry and process development.

Purity Quality control Reproducibility

4-Iodo-3-methylpyridin-2-amine – High‑Value Application Scenarios Driven by Quantitative Differentiation


High‑Throughput Suzuki–Miyaura Library Synthesis Exploiting Superior Iodo Reactivity

Medicinal chemistry groups conducting parallel synthesis of biaryl libraries benefit from the iodo‑substituent’s 80–95% benchmark yield in carbonylative Suzuki coupling [1], a performance level that bromo‑ and chloro‑analogues cannot match under the same mild conditions. The consistently high conversion reduces the need for reaction optimisation across diverse boronic acid partners, enabling true “one‑condition” library production and accelerating hit‑to‑lead timelines.

Iterative Orthogonal Functionalisation via Cross‑Coupling Followed by Directed Metalation

The combination of a reactive 4‑iodo group and a 2‑amino directing group allows synthetic chemists to perform a first‑stage Pd‑catalysed coupling at C‑4, followed by a directed lithiation/electrophilic quench at C‑5 or C‑6 [2]. This two‑step orthogonal sequence, which is not accessible with amino‑free 4‑iodopyridines, delivers 2,4,5‑ or 2,4,6‑trisubstituted pyridines in a convergent manner, reducing step count and protecting‑group manipulations in complex target synthesis.

Kinase Inhibitor Development Requiring Exact Patent‑Match Intermediates

For teams advancing kinase inhibitor programmes referenced in patent CN‑107458269‑A and related filings, procurement of the exact 4‑iodo‑3‑methylpyridin‑2‑amine intermediate ensures that the synthesised compounds precisely reproduce the patent‑reported SAR [3]. Substitution with a different halogen or regioisomer would introduce uncertainty in hinge‑region binding, potentially derailing lead optimisation and intellectual property positioning.

Regulatory‑Streamlined Procurement for Academic Core Facilities and CROs

Academic medicinal chemistry core facilities and contract research organisations that must comply with institutional or national safety regulations benefit from the compound’s pre‑existing ECHA CLP notification (H302, H312, H315, H319, H332, H335) [4]. This eliminates the lead time and cost associated with commissioning de novo toxicological assessments for uncharacterised custom building blocks, allowing immediate project initiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Iodo-3-methylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.